molecular formula C14H15NO3 B14369265 2-(2,6,7-trimethyl-4-oxo-1H-quinolin-3-yl)acetic acid

2-(2,6,7-trimethyl-4-oxo-1H-quinolin-3-yl)acetic acid

Katalognummer: B14369265
Molekulargewicht: 245.27 g/mol
InChI-Schlüssel: MZFZNAYYZTWIEL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,6,7-trimethyl-4-oxo-1H-quinolin-3-yl)acetic acid is a compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6,7-trimethyl-4-oxo-1H-quinolin-3-yl)acetic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,6,7-trimethyl-4-oxoquinoline with bromoacetic acid in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,6,7-trimethyl-4-oxo-1H-quinolin-3-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, esters, and amides, each with distinct chemical and biological properties .

Wissenschaftliche Forschungsanwendungen

2-(2,6,7-trimethyl-4-oxo-1H-quinolin-3-yl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its role in drug development, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-(2,6,7-trimethyl-4-oxo-1H-quinolin-3-yl)acetic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, it may act as an inhibitor of certain enzymes involved in DNA replication or protein synthesis, thereby exhibiting antimicrobial or anticancer properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(4-oxo-1,2-dihydroquinolin-3-yl)acetic acid
  • 2-(2,4-dioxo-1,2-dihydroquinolin-3-yl)acetic acid
  • 2-(2,6-dimethyl-4-oxo-1H-quinolin-3-yl)acetic acid

Uniqueness

2-(2,6,7-trimethyl-4-oxo-1H-quinolin-3-yl)acetic acid is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Eigenschaften

Molekularformel

C14H15NO3

Molekulargewicht

245.27 g/mol

IUPAC-Name

2-(2,6,7-trimethyl-4-oxo-1H-quinolin-3-yl)acetic acid

InChI

InChI=1S/C14H15NO3/c1-7-4-11-12(5-8(7)2)15-9(3)10(14(11)18)6-13(16)17/h4-5H,6H2,1-3H3,(H,15,18)(H,16,17)

InChI-Schlüssel

MZFZNAYYZTWIEL-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C=C1C)NC(=C(C2=O)CC(=O)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.